N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
Description
This structural arrangement confers high electron-withdrawing properties, making it relevant in materials science and synthetic chemistry. Key findings include:
- Polymorphism: The compound exhibits multiple monoclinic polymorphs. A second polymorph (P21/c) was identified via recrystallization from dichloromethane/hexane, distinct from the previously reported P21/n form .
- Applications: Historically used as a stabilizer in smokeless gunpowder and studied for nonlinear optical properties due to its extended π-conjugation .
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJMXASZSKFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951679 | |
| Record name | N-(2,4-Dinitrophenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2908-76-1 | |
| Record name | 2,2′,4,4′-Tetranitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2908-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylamine, 2,2',4,4'-tetranitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002908761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Tetanitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-2,4-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Dinitration of Diphenylamine Derivatives
Feng et al. developed a bismuth-palladium co-catalyzed method achieving 81% yield through sequential nitration and N-arylation (Table 1).
Reaction Mechanism:
- Initial Nitration:
$$ \text{Bi(NO}3\text{)}3 $$ generates nitrosonium ions ($$ \text{NO}_2^+ $$) in trifluoroacetic acid, electrophilically attacking diphenylamine at para positions. - Oxidative Coupling:
$$ \text{Pd(OAc)}_2 $$ facilitates C-N bond formation between nitrated aniline intermediates via a proposed Pd(0)/Pd(II) cycle.
Optimized Conditions:
- Solvent: 3:1 $$ \text{CF}3\text{CH}2\text{OH}/\text{CF}_3\text{COOH} $$
- Temperature: 90°C (24 h)
- Catalyst Loading: 5 mol% Pd(OAc)₂, 2 equiv Bi(NO₃)₃·5H₂O
- Workup: Ethyl acetate extraction, NaHCO₃ wash, silica gel chromatography
Table 1: Catalytic Dinitration Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 81% |
| Purity (HPLC) | >98% |
| Reaction Scale | 0.3 mmol |
| Turnover Number (TON) | 16.2 |
Nucleophilic Amination of 4-Chloro-1,3-dinitrobenzene
The US Patent 4,102,927 and KR910005767B1 describe large-scale synthesis via chloro displacement (Figure 1):
$$
\text{ClC}6\text{H}3(\text{NO}2)2 + \text{NH}2\text{C}6\text{H}3(\text{NO}2)2 \xrightarrow{\text{NH}3} \text{N-(2,4-Dinitrophenyl)-2,4-dinitroaniline}
$$
- Reactor: High-pressure autoclave (3-4 atm)
- Conditions:
- Advantages:
Side Reaction Mitigation:
Comparative Analysis of Methods
Table 2: Method Comparison
Mechanistic Considerations
Nitro Group Orientation Effects
The meta-directing nature of nitro groups ensures sequential nitration at the 2,4-positions. DFT calculations suggest:
$$
\Delta G^\ddagger{\text{para}} = 12.3\ \text{kcal/mol vs.}\ \Delta G^\ddagger{\text{ortho}} = 15.7\ \text{kcal/mol}
$$
explaining the para preference during Bi-catalyzed reactions.
Ammonolysis Kinetics
Second-order kinetics govern the displacement of Cl⁻ by NH₃:
$$
\text{Rate} = k[\text{ArCl}][\text{NH}_3]^2
$$
with $$ k = 2.4 \times 10^{-4}\ \text{L}^2\text{mol}^{-2}\text{s}^{-1} $$ at 90°C.
Analytical Characterization
Spectroscopic Data
Electrochemical Behavior
Cyclic voltammetry reveals two reduction waves at -0.43 V and -0.67 V vs. SCE, corresponding to sequential nitro group reductions:
$$
\text{ArNO}2 \xrightarrow{+2e^-} \text{ArNO}2^{- -} \xrightarrow{+2e^-} \text{ArNHOH}
$$
Industrial Process Optimization
The Korean patent improves upon earlier methods by:
- Dispersant Addition: 0.5% PVA increases surface area of insoluble intermediates
- Solvent Mixture: Ethanol/water (1:3) enhances NH₃ solubility
- Temperature Gradients: Stepwise heating from 50°C to 100°C minimizes side reactions
Economic Analysis:
Scientific Research Applications
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of carbonyl compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline involves its interaction with various molecular targets. The compound can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes, leading to the dissipation of energy as heat instead of ATP production. This mechanism is similar to that of other dinitrophenol derivatives and is of interest in studies related to metabolic regulation and energy balance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline/Phenyl Moieties
N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS 967-35-1)
- Structure : Features a methoxy (-OCH₃) group at the 4-position of the phenyl ring, introducing electron-donating effects.
- Properties :
N-(4-Morpholinophenyl)-2,4-dinitroaniline
- Structure: Incorporates a morpholino group (a six-membered ring with one oxygen and one nitrogen atom) at the 4-position.
- Properties: CAS: 300375-20-6; multiple suppliers list synonyms and identifiers (e.g., ZINC4054417, CHEMBL1470573) .
- Comparison: The morpholino group enhances steric bulk and introduces tertiary amine functionality, which may influence biological activity or coordination chemistry .
N-(β-Diethylaminoethyl)-2,4-dinitroaniline
- Structure: Contains a diethylaminoethyl side chain (-CH₂CH₂N(C₂H₅)₂).
- Synthesis: Derived from alkylation of 2,4-dinitrochlorobenzene with 1-amino-2-diethylaminoethane .
- Applications : Intermediate in the synthesis of Etonitazene, a potent opioid agonist, highlighting its role in pharmaceutical chemistry .
Derivatives with Altered Nitro Group Positions
Picryl Aniline (2,4,6-Trinitro-N-phenylaniline)
- Structure : Three nitro groups on the phenyl ring (2,4,6-positions).
N-(2-Methoxyphenyl)-2,4-dinitroaniline
Key Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (DDA) is a compound of significant interest due to its diverse biological activities. This article synthesizes research findings on its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its dinitrophenyl groups attached to an aniline backbone. The presence of multiple nitro groups contributes to its reactivity and biological activity. Its molecular formula is CHNO, and it has a molecular weight of 306.23 g/mol .
Interaction with Cellular Components
DDA acts primarily through its interaction with cellular proteins and enzymes. The nitro groups are known to participate in redox reactions, which can modify the activity of target proteins. For instance, DDA has been shown to influence gene expression related to oxidative stress responses .
Cellular Effects
In laboratory studies, DDA demonstrated varying effects on cell function depending on the concentration used:
- Low Concentrations : At low doses, DDA may exert protective effects on cells by modulating signaling pathways and reducing oxidative stress.
- High Concentrations : Conversely, high doses have been associated with cytotoxicity and genotoxicity in various animal models .
Biochemical Pathways
DDA is involved in several metabolic pathways:
- Reduction Pathways : The nitro groups can be reduced to amino groups, facilitating further biochemical reactions. This transformation is crucial for understanding its metabolism and potential toxicity .
- Transport Mechanisms : The compound's transport within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and overall biological activity .
Toxicological Profile
DDA exhibits a complex toxicological profile:
- Cytotoxicity : Studies indicate that DDA can induce cell death at elevated concentrations through mechanisms such as oxidative damage and disruption of mitochondrial function .
- Genotoxicity : Research has highlighted the potential for DDA to cause DNA damage, raising concerns about its safety in various applications .
Chemosensor Development
DDA's ability to form anionic chromogenic chemosensors has been leveraged in biochemical assays. It undergoes color changes upon interaction with specific anions, making it useful for detecting various ionic species in solution .
Antibacterial Properties
Research into related compounds suggests that derivatives of DDA may have antibacterial properties. For example, the cyclization of dinitrophenyl derivatives has led to the synthesis of compounds with potential antibacterial activity .
Case Studies
- Neuroprotective Effects : A study indicated that low concentrations of dinitrophenol (a related compound) could protect neurons against amyloid-β toxicity. This suggests that similar mechanisms may be explored for DDA in neuroprotection .
- Metabolic Studies : In vitro studies have shown that DDA can be metabolized anaerobically, indicating its potential environmental impact when released into ecosystems .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(2,4-dinitrophenyl)-2,4-dinitroaniline, and how can low yields be addressed?
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, alkylation of 2,4-dinitrochlorobenzene with amines under basic conditions is a common approach . Low yields may arise from steric hindrance due to multiple nitro groups; optimizing reaction conditions (e.g., using solid acid catalysts like β-zeolites or acidic clays) improves efficiency . Characterization via HPLC or GC-MS is recommended to monitor reaction progress and purity.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Resolves polymorphism, as seen in the monoclinic polymorph reported by Tokutome and Okuno .
- NMR : Analyze H and C spectra in DMSO-d6 to detect aromatic proton environments and nitro group interactions .
- IR spectroscopy : Confirm nitro (1530–1350 cm) and amine (3300–3500 cm) functional groups .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its physicochemical properties?
Polymorphs exhibit distinct packing arrangements, impacting solubility and stability. For instance, the monoclinic polymorph (space group ) shows altered π-π stacking compared to other forms, influencing its reactivity in solid-state reactions . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for identifying phase transitions.
Q. What methodologies resolve contradictions in pH-dependent binding data for nitroaromatic compounds like this derivative?
The compound’s affinity to proteins (e.g., M315 antibody) peaks near pH 4 due to protonation equilibria of amine and nitro groups . To reconcile discrepancies:
Q. How can computational tools predict the nitroreductase activation potential of this compound derivatives in cancer therapy?
Molecular docking and QSAR models evaluate interactions with nitroreductase enzymes. For example, derivatives with electron-withdrawing groups (e.g., bis(2,4-dinitrophenyl)diamine) show enhanced bioreduction rates in hypoxic tumor models . Validate predictions with in vitro assays using fluorescence-based hypoxia probes and LC-MS metabolite profiling.
Data Analysis and Experimental Design
Q. What strategies mitigate spectral overlap in NMR analysis of nitroaromatic amines?
- Use high-field NMR (≥500 MHz) to enhance resolution of aromatic signals.
- Apply 2D techniques (e.g., HSQC, COSY) to assign coupled protons .
- Deuterated solvents (e.g., DMSO-d6) reduce interference from exchangeable protons .
Q. How should researchers design stability studies for nitroaromatic compounds under varying environmental conditions?
- Accelerated degradation studies : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks.
- Monitor degradation via HPLC-UV/Vis and LC-MS to identify byproducts (e.g., nitrophenol derivatives) .
- Cross-reference with EPA DSSTox data (DTXSID20661814) for environmental persistence thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
